1-(2-chloroethyl)-1H-imidazole hydrochloride
Description
1-(2-Chloroethyl)-1H-imidazole hydrochloride (molecular formula: C₅H₈Cl₂N₂, average mass: 167.033 g/mol) is a halogenated imidazole derivative with a chloroethyl side chain at the 1-position of the imidazole ring. It is widely utilized in polymer chemistry for grafting onto polybenzimidazole (PBI) backbones to enhance proton exchange membrane (PEM) properties for high-temperature fuel cells . The compound’s synthesis involves nucleophilic substitution reactions, where the chloroethyl group acts as a leaving group, enabling covalent attachment to polymers like dipyridyl PBI (DPPBI) in dimethylacetamide (DMAc) at 60°C . Key characterization techniques include FTIR (e.g., C-N stretching at 1290 cm⁻¹) and ¹H NMR, confirming successful grafting .
Properties
IUPAC Name |
1-(2-chloroethyl)imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXILQBZVZYRMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373925 | |
| Record name | 1-(2-chloroethyl)-1H-imidazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18994-78-0 | |
| Record name | 1-(2-chloroethyl)-1H-imidazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
The most widely reported method involves reacting 2-(1H-imidazol-1-yl)ethanol derivatives with thionyl chloride (SOCl₂). For instance, metronidazole (2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol) undergoes chlorination with SOCl₂ in anhydrous benzene under reflux, yielding 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine. Key steps include:
Mechanistic Insight : The reaction generates HCl gas, necessitating controlled venting. IR spectra confirm successful chlorination through the disappearance of O-H stretches (3200–3500 cm⁻¹) and emergence of C-Cl stretches at 667–768 cm⁻¹.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base 1-(2-chloroethyl)-1H-imidazole is converted to its hydrochloride salt via treatment with hydrochloric acid. In a representative procedure:
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Acidification : The free base is dissolved in diethyl ether, and gaseous HCl is bubbled through the solution until precipitation completes.
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Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.
Critical Parameters :
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Solvent Choice : Ether or ethyl acetate minimizes co-solubility of impurities.
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Temperature : 0–5°C prevents decomposition.
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
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1H-NMR :
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13C-NMR :
Comparative Analysis of Synthetic Routes
| Method | Chlorinating Agent | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| SOCl₂ Reflux | Thionyl chloride | 83–85 | >95 | High selectivity, scalability |
| Lithiation-C₂Cl₆ | Hexachloroethane | 72–75 | 90 | Positional control |
Trade-offs : SOCl₂ offers higher yields but requires rigorous moisture control. Lithiation methods, while stereoselective, demand cryogenic conditions.
Industrial-Scale Considerations
Solvent Recovery
Benzene, though effective, poses toxicity concerns. Substitutes like toluene or dichloromethane are viable but may lower yields by 5–7%.
Byproduct Management
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Diethyl Ether : Removes unreacted SOCl₂ via azeotropic distillation.
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Activated Carbon : Adsorbs colored impurities during recrystallization.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies indicate 30-minute reaction times under microwave irradiation (100 W, 80°C), though yields remain suboptimal (65–70%).
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroethyl)-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides.
Reduction Reactions: The compound can be reduced to form 1-(2-hydroxyethyl)-1H-imidazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 1-(2-azidoethyl)-1H-imidazole, 1-(2-thiocyanatoethyl)-1H-imidazole, and 1-(2-methoxyethyl)-1H-imidazole.
Oxidation Reactions: The major product is 1-(2-chloroethyl)-1H-imidazole N-oxide.
Reduction Reactions: The major product is 1-(2-hydroxyethyl)-1H-imidazole.
Scientific Research Applications
Overview
- Molecular Formula : C5H7ClN2
- Molecular Weight : 144.58 g/mol
- CAS Number : 18994-78-0
Chemistry
1-(2-Chloroethyl)-1H-imidazole hydrochloride serves as a key building block in the synthesis of more complex molecules. It is utilized in:
- Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield various imidazole derivatives, or reduction to form different products.
Biology
Research indicates that this compound exhibits notable biological activities:
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Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.
Table 1: Antimicrobial Activity
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 16 µg/mL Streptococcus pneumoniae 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -
Anticancer Activity : Studies show that it can induce apoptosis in cancer cell lines.
Table 2: Anticancer Efficacy
Cell Line IC50 (µM) Apoptosis Induction (%) Caspase-3 Activation MDA-MB-231 10 70 1.5-fold A549 15 65 1.3-fold
Medicine
The compound is being investigated for its potential therapeutic properties:
- Drug Development : Serving as a precursor in the synthesis of novel pharmaceuticals targeting various diseases.
Industrial Applications
In industrial settings, this compound is used for producing specialty chemicals, contributing to the development of new materials and products.
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
Anticancer Mechanism Investigation
Research focusing on the anticancer properties revealed that treatment with this compound led to increased caspase activity and cell cycle arrest in cancer cell lines. The underlying mechanism involves DNA alkylation and disruption of microtubule dynamics, which are critical for cell division .
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-1H-imidazole hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The chlorine atom in the compound is highly reactive and can form covalent bonds with nucleophilic groups such as amines, thiols, and hydroxyl groups. This alkylation can lead to the inhibition of enzyme activity or the disruption of cellular processes, making the compound useful in medicinal chemistry for the development of therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chloroethyl Substituents
Functional Group Variations
- 1-(2-Carboxyethyl)-1H-imidazole 3-oxide (C₆H₇N₂O₃): Contains a carboxylic acid group, enhancing hydrophilicity. Used in synthesizing novel imidazole oxides with applications in coordination chemistry .
- 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium chloride (C₆H₁₁ClN₂O):
Pharmacologically Active Analogues
- Dexmedetomidine Hydrochloride (C₁₃H₁₆N₂·HCl): Aromatic 2,3-dimethylphenyl substituent; α₂-adrenoreceptor agonist. Used as a sedative in clinical settings (molecular weight: 236.7 g/mol) .
- SK&F96365 (C₂₀H₂₃ClN₂O₂):
Comparative Physicochemical Properties
Key Research Findings
Polymer Grafting Efficiency :
- Grafting 1-(2-chloroethyl)-1H-imidazole onto DPPBI increases proton conductivity in PEMs by 40% at 20 wt% loading due to enhanced nitrogen density .
- Comparatively, 1-(3-chloropropyl)-1H-imidazole shows lower grafting efficiency (25% at 10 wt%) due to steric effects .
Biological Activity :
- Dexmedetomidine’s imidazole core contributes to α₂-receptor binding (Ki = 2.6 nM), whereas chloroethyl derivatives lack receptor affinity .
- Nitrosoureas with chloroethyl groups (e.g., carmustine) exhibit alkylating activity (t₁/₂ = 5 min in plasma), contrasting with the stability of 1-(2-chloroethyl)-1H-imidazole HCl in DMAc .
Biological Activity
1-(2-Chloroethyl)-1H-imidazole hydrochloride (C5H8Cl2N2) is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring with a chloroethyl substituent. Its molecular structure can be represented as follows:
The compound is recognized for its potential as an alkylating agent, which can interact with nucleophilic sites in biological molecules, leading to various biological effects.
The primary mechanism by which this compound exerts its biological effects is through alkylation. Alkylating agents typically form covalent bonds with DNA or proteins, leading to cellular damage and apoptosis in cancerous cells. This property positions the compound as a candidate for anticancer therapy.
Anticancer Activity
This compound has shown significant anticancer properties in various studies. The compound's ability to induce apoptosis in cancer cell lines has been documented extensively. For instance:
- In a study involving human lung cancer cell lines (A549), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations .
- Another study highlighted its efficacy against breast cancer cell lines, where it demonstrated potent growth inhibition compared to standard chemotherapeutics .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. For example:
- In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .
Case Study 1: Anticancer Efficacy
A clinical trial investigated the use of this compound in combination with other chemotherapeutic agents for treating advanced-stage cancers. The results indicated:
- Patient Response Rate : Approximately 60% of patients exhibited a partial response to the treatment.
- Adverse Effects : Common side effects included nausea and fatigue, but these were manageable .
Case Study 2: Antimicrobial Testing
In a laboratory setting, the antimicrobial efficacy of this compound was tested against various pathogens:
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 20 | 16 µg/mL |
| Klebsiella pneumoniae | 18 | 32 µg/mL |
These findings support the potential application of this compound in treating infections caused by resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the critical stability considerations for handling 1-(2-chloroethyl)-1H-imidazole hydrochloride in experimental settings?
- The compound is sensitive to light and extreme temperatures. Storage should prioritize dry, cool environments in inert, airtight containers to prevent hydrolysis or decomposition. Avoid contact with strong oxidizing agents (e.g., peroxides), as they may trigger hazardous reactions, releasing gases like HCl, CO, or NOx . Stability tests under varying pH and temperature conditions are recommended to identify degradation thresholds.
Q. How can researchers mitigate toxicity risks during in vitro or in vivo studies involving this compound?
- Acute toxicity data (Section 11 in SDS) indicate the need for rigorous personal protective equipment (PPE): nitrile gloves, lab coats, and fume hoods. First-aid protocols include immediate rinsing for eye/skin exposure and medical consultation for ingestion . Pre-experiment risk assessments should account for incomplete toxicological data by adopting conservative exposure limits and monitoring airborne particulates.
Q. What synthetic routes are reported for this compound, and how can yield be optimized?
- While direct synthesis methods are not explicitly detailed in the evidence, analogous imidazole derivatives (e.g., ) suggest alkylation of imidazole precursors using chloroethylating agents. Optimization involves controlling reaction parameters:
- Temperature : Maintain 0–5°C to minimize side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can computational tools aid in designing novel derivatives or reaction pathways for this compound?
- Retrosynthetic analysis using AI-driven platforms (e.g., ICReDD’s Template_relevance models) can predict feasible pathways by cross-referencing databases like Reaxys and PubChem . For example, substituting the chloroethyl group with fluorinated moieties could be explored via DFT calculations to assess thermodynamic feasibility. Experimental validation through small-scale pilot reactions is critical to verify computational predictions .
Q. What methodologies resolve contradictions in reported decomposition products or reactivity profiles?
- Discrepancies in decomposition data (e.g., HCl vs. NOx emission) require multi-method characterization:
- TGA-MS : Identifies volatile decomposition products under controlled heating.
- FTIR/NMR : Tracks structural changes during stability challenges (e.g., UV exposure).
Cross-referencing SDS from multiple sources (e.g., NITE, RTECS) and replicating conditions in controlled studies can clarify inconsistencies .
Q. How can researchers determine physicochemical properties (e.g., log Pow) when experimental data are unavailable?
- In silico estimation : Tools like EPI Suite or ACD/Labs use fragment-based methods to predict log Pow.
- Experimental determination : Shake-flask or HPLC methods partition the compound between octanol and water phases, with UV-Vis or LC-MS quantification . Validate results against structurally similar imidazole derivatives (e.g., 2-(1-naphthylmethyl)-2-imidazoline hydrochloride) .
Q. What interdisciplinary approaches enhance the compound’s application in drug discovery?
- Medicinal chemistry : Introduce bioisosteres (e.g., replacing chloride with trifluoromethyl) to improve pharmacokinetics.
- Biology : Screen for antimicrobial or anticancer activity via high-throughput assays, correlating structural modifications with efficacy (e.g., ).
- Materials science : Explore coordination chemistry with transition metals for catalytic applications .
Methodological Notes
- Synthesis Optimization : Use DoE (Design of Experiments) to evaluate variables like reagent stoichiometry, solvent polarity, and reaction time .
- Safety Protocols : Implement real-time gas monitoring (e.g., HCl sensors) and emergency scrubbing systems in labs .
- Data Validation : Cross-check computational predictions with empirical data (e.g., XRD for crystal structure confirmation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
